![molecular formula C25H18ClN3OS B2888212 4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338395-37-2](/img/structure/B2888212.png)
4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Potential Chemotherapeutic Application
Vibrational spectral analysis of a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, revealed insights using FT-IR and FT-Raman spectroscopic techniques. This study highlighted its molecular structure, stability, charge delocalization, and nonlinear optical behavior. Molecular docking results suggested potential anti-diabetic and chemotherapeutic properties, indicating its relevance in the field of medical research (Alzoman et al., 2015).
Synthesis and Cytotoxic Activity
Research on 4-thiopyrimidine derivatives, which are structurally similar, involved synthesizing various compounds and examining their molecular structures through techniques like NMR, IR, and X-ray diffraction. These compounds displayed different hydrogen-bond interactions and were evaluated for cytotoxicity against various cell lines. This study contributes to the understanding of the structural and biological properties of pyrimidine derivatives (Stolarczyk et al., 2018).
Structural Characterization as DHFR Inhibitors
A study focusing on the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, related to the compound , revealed insights into their molecular structure and potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis and molecular docking simulations were employed to understand their inhibitory potential against the human DHFR enzyme, highlighting their potential application in pharmacological research (Al-Wahaibi et al., 2021).
Anticancer Agent Synthesis and Evaluation
In a study focused on ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives, the synthesized compounds were evaluated for their in-vitro anticancer activities against various human tumor cell lines. The study included docking studies and ADME property evaluations, suggesting the potential of these compounds as anticancer agents (Tiwari et al., 2016).
Other Applications
Additional studies have explored the synthesis, chemical reactivity, and biological evaluation of various pyrimidine derivatives, further contributing to the understanding of their potential applications in fields like chemotherapeutics and antimicrobial research. These studies employ a variety of spectroscopic and analytical techniques to elucidate the properties and potential uses of these compounds (Farouk et al., 2021).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c1-30-21-13-9-18(10-14-21)23-22(15-27)25(31-16-17-7-11-20(26)12-8-17)29-24(28-23)19-5-3-2-4-6-19/h2-14H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOIXYDYPZPZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
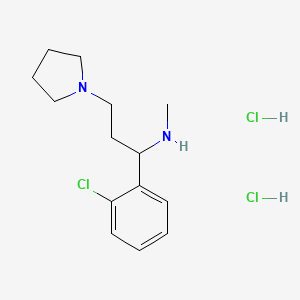
![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)

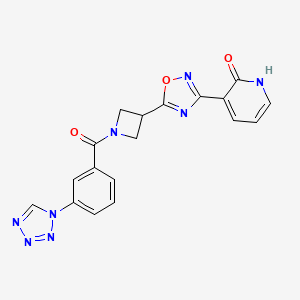
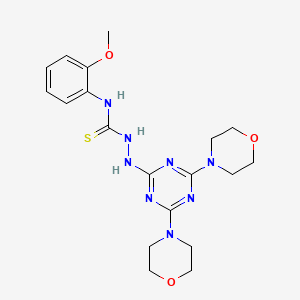

![N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2888139.png)
![2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2888140.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2888142.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2888143.png)
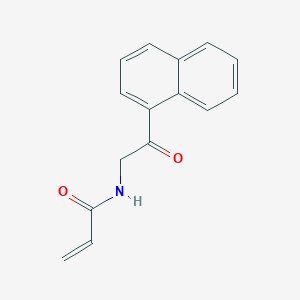

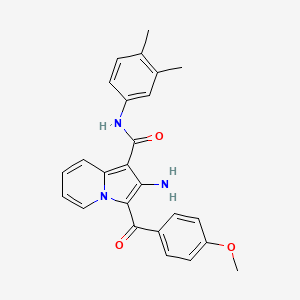
![1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2888150.png)
